molecular formula C22H20FNO2 B4555196 7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4555196
M. Wt: 349.4 g/mol
InChI Key: YBQTUUQRSYFIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20FNO2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 349.14780704 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research has highlighted the potential of quinolone and quinolinedione derivatives in combating bacterial infections. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates a promising direction for developing new antibacterial agents using quinolinedione derivatives Kuramoto et al., 2003.

Catalytic Applications

Wang et al. (2011) explored the use of quinoline derivatives in the asymmetric hydrogenation of quinolines, yielding tetrahydroquinolines with significant enantioselectivity. This process is notable for its application in synthesizing biologically active tetrahydroquinolines and highlights the versatility of quinolinedione derivatives in catalytic reactions Wang et al., 2011.

Photophysical Properties

Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, studying their photophysical behaviors. The compounds exhibited dual emissions and large Stokes shifts, which are valuable for applications in fluorescence spectroscopy and molecular imaging Padalkar & Sekar, 2014.

Anticancer Activity

Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity against various carcinoma cell lines. This study underscores the potential of quinolinedione derivatives as anticancer agents, with several compounds exhibiting significant activity Bhatt et al., 2015.

Steric and Electronic Effects

Iida et al. (2019) investigated N-C axially chiral compounds with ortho-fluoro substituents, demonstrating steric discrimination between hydrogen and fluorine atoms. This research provides insights into the steric and electronic influences of fluoro substituents in chiral compounds, relevant for designing molecules with specific optical and pharmacological properties Iida et al., 2019.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-(2-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-13-4-2-3-5-17(13)18-12-21(26)24-19-10-15(11-20(25)22(18)19)14-6-8-16(23)9-7-14/h2-9,15,18H,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQTUUQRSYFIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
7-(4-fluorophenyl)-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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